Dimethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanedioate
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Overview
Description
1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, two phenyl groups, and a sulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the initial synthesis of the pyridine core, followed by functionalization steps to introduce the cyano, phenyl, and sulfanyl groups. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl and sulfanyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: Shares the pyridine core and cyano group but lacks the phenyl and sulfanyl groups.
2,4-Dimethoxy-6-chloro-1,3,5-triazine: Contains a triazine ring instead of a pyridine ring and different functional groups.
Uniqueness
1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H18N2O4S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
dimethyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylpropanedioate |
InChI |
InChI=1S/C23H18N2O4S/c1-28-22(26)20(23(27)29-2)30-21-18(14-24)17(15-9-5-3-6-10-15)13-19(25-21)16-11-7-4-8-12-16/h3-13,20H,1-2H3 |
InChI Key |
LIGQBWZQGJAEQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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